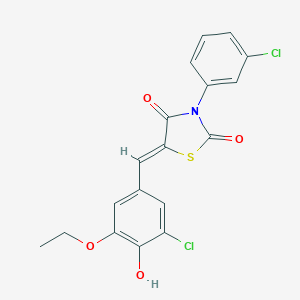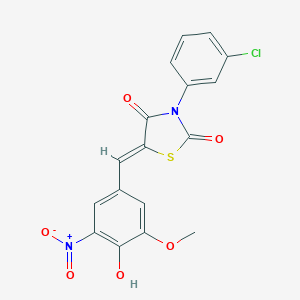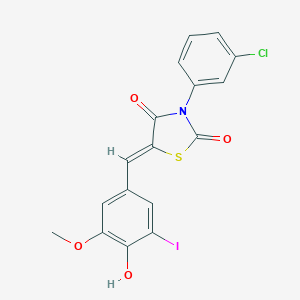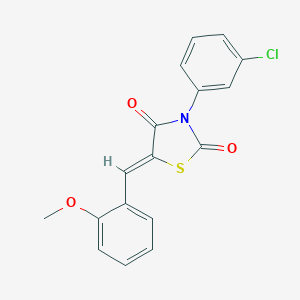![molecular formula C24H34N2O5S B301277 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B301277.png)
2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide, also known as L-167049, is a small molecule inhibitor of the protein kinase C (PKC) family. It was first synthesized in 1996 by scientists at Merck Research Laboratories, and has since been studied extensively for its potential therapeutic applications in a variety of diseases.
Mécanisme D'action
2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide inhibits the activity of PKC, a family of serine/threonine kinases that play a key role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. PKC is overexpressed in many types of cancer, and is thought to contribute to the development and progression of the disease. By inhibiting PKC activity, 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting PKC activity, it has been shown to reduce the expression of several genes involved in cell proliferation and survival, and to induce apoptosis in cancer cells. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, and to reduce the size of atherosclerotic lesions in animal models of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study. It has also been shown to be effective in inhibiting PKC activity in vitro and in vivo, which suggests that it may have potential therapeutic applications. However, one limitation of 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide is that it is not very selective for PKC isoforms, which may limit its usefulness as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide. One area of interest is the development of more selective PKC inhibitors that could be used as therapeutic agents. Another area of interest is the study of the effects of 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide on other cellular processes, such as autophagy and inflammation. Finally, the potential use of 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide as a tool for studying the role of PKC in disease pathogenesis is an area of ongoing research.
Méthodes De Synthèse
The synthesis of 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide involves several steps, starting with the reaction of 4-methylbenzenesulfonyl chloride with 3,4-dimethoxyaniline to form 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-4-methylbenzenesulfonamide. This compound is then reacted with N-isopropyl-N-methyl-2-amino-1-propanol to form the final product, 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide.
Applications De Recherche Scientifique
2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide has been studied extensively for its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and cardiovascular disease. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide has been shown to reduce the size of atherosclerotic lesions in animal models of cardiovascular disease.
Propriétés
Nom du produit |
2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide |
|---|---|
Formule moléculaire |
C24H34N2O5S |
Poids moléculaire |
462.6 g/mol |
Nom IUPAC |
2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2,4-dimethylpentan-3-yl)acetamide |
InChI |
InChI=1S/C24H34N2O5S/c1-16(2)24(17(3)4)25-23(27)15-26(19-10-13-21(30-6)22(14-19)31-7)32(28,29)20-11-8-18(5)9-12-20/h8-14,16-17,24H,15H2,1-7H3,(H,25,27) |
Clé InChI |
WYLSGWZVDHQRNX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC(C(C)C)C(C)C)C2=CC(=C(C=C2)OC)OC |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC(C(C)C)C(C)C)C2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301198.png)
![2-[(2-Chloro-4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B301199.png)
![5-[4-(Allyloxy)-3-chlorobenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301201.png)
![3-(3-Chlorophenyl)-5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301202.png)

![3-(3-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301206.png)


![3-(3-Chlorophenyl)-5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301210.png)


![5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301216.png)
